Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

2-(2-bromo-5-chlorophenyl)ethan-1-ol structure
947614-94-0 structure
商品名:2-(2-bromo-5-chlorophenyl)ethan-1-ol
CAS番号:947614-94-0
MF:C8H8BrClO
メガワット:235.505520820618
CID:2105081
PubChem ID:58222026

2-(2-bromo-5-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-chloroBenzeneethanol
    • 2-(2-bromo-5-chlorophenyl)ethanol
    • 2-Bromo-5-chloro-benzeneethanol
    • HAKYKQWZRSPYAR-UHFFFAOYSA-N
    • 2-(2-bromo-5-chloro-phenyl)ethanol
    • 2-(2-bromo-5-chloro-phenyl)-ethanol
    • 2-(2-bromo-5-chlorophenyl)ethan-1-ol
    • 2-Bromo-5-chlorobenzeneethanol (ACI)
    • DA-26799
    • SY343575
    • SCHEMBL3657647
    • AKOS015503245
    • E81791
    • 947614-94-0
    • CS-0142769
    • EN300-1894700
    • MFCD20485661
    • インチ: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
    • InChIKey: HAKYKQWZRSPYAR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CCO)Cl

計算された属性

  • せいみつぶんしりょう: 233.94471g/mol
  • どういたいしつりょう: 233.94471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1249750-5g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 98%
5g
$200 2024-06-05
Enamine
EN300-1894700-0.05g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.05g
$19.0 2023-09-18
Enamine
EN300-1894700-0.25g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.25g
$33.0 2023-09-18
Enamine
EN300-1894700-0.1g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
0.1g
$23.0 2023-09-18
Enamine
EN300-1894700-2.5g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
2.5g
$107.0 2023-09-18
Enamine
EN300-1894700-10g
2-(2-bromo-5-chlorophenyl)ethan-1-ol
947614-94-0 95%
10g
$316.0 2023-09-18
Aaron
AR01JMXC-10g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
10g
$315.00 2025-02-11
Aaron
AR01JMXC-25g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
25g
$561.00 2025-02-11
Aaron
AR01JMXC-1g
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
1g
$55.00 2025-02-11
Aaron
AR01JMXC-250mg
2-Bromo-5-chloro-benzeneethanol
947614-94-0 97%
250mg
$23.00 2025-02-11

2-(2-bromo-5-chlorophenyl)ethan-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  15 min, cooled
1.2 Reagents: Boron trifluoride etherate ;  15 min; 1 h, 60 °C
1.3 Reagents: Methanol ;  overnight, rt
リファレンス
Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations
Xing, Siyang ; Gu, Nan; Wang, Xin; Liu, Jingyi; Xing, Chunyan; et al, Organic Letters, 2018, 20(18), 5680-5683

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
リファレンス
Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
リファレンス
Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  5 min, 0 °C; 18 h, 0 °C → 25 °C
リファレンス
Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ;  30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol ,  Water ;  0 °C
リファレンス
Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis
Lyu, Hairong ; Kevlishvili, Ilia ; Yu, Xuan ; Liu, Peng ; Dong, Guangbin, Science (Washington, 2021, 372(6538), 175-182

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation
Wu, Ting; Kang, Xuehua; Bai, Heng; Xiong, Wenrui; Xu, Guangqing; et al, Organic Letters, 2020, 22(12), 4602-4607

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  8 h, 40 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5)
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ;  10 min
リファレンス
Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones
Liang, Qi-Ming; Zheng, Jing-Yun; Lu, Si-Yuan; Wang, Hong-Mei; Luo, Lu; et al, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides
Garrido-Castro, Alberto F. ; Salaverri, Noelia; Maestro, M. Carmen ; Aleman, Jose, Organic Letters, 2019, 21(13), 5295-5300

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ;  30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators
, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

2-(2-bromo-5-chlorophenyl)ethan-1-ol 関連文献

2-(2-bromo-5-chlorophenyl)ethan-1-olに関する追加情報

2-(2-Bromo-5-Chlorophenyl)ethan-1-ol: A Comprehensive Overview

The compound CAS No. 947614-94-0, commonly referred to as 2-(2-bromo-5-chlorophenyl)ethan-1-ol, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring, along with a hydroxyl group attached to an ethane chain. The combination of these functional groups makes it a versatile compound with potential uses in pharmaceuticals, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of 2-(2-bromo-5-chlorophenyl)ethan-1-ol in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anti-cancer properties. The bromine and chlorine substituents on the phenyl ring contribute to the molecule's reactivity, making it an ideal candidate for various substitution reactions. These reactions can lead to the formation of derivatives with enhanced pharmacological activities.

In addition to its role in drug discovery, CAS No. 947614-94-0 has also been investigated for its potential in agrochemical applications. The compound's ability to inhibit certain enzymes involved in plant growth regulation has been a focal point of recent research. By modifying the substituents on the phenyl ring, scientists have been able to create derivatives with improved selectivity and efficacy, which could be used as pesticides or growth regulators in agriculture.

The synthesis of 2-(2-bromo-5-chlorophenyl)ethan-1-ol involves a multi-step process that typically begins with the bromination and chlorination of an aromatic ring. The subsequent introduction of the hydroxyl group requires precise control over reaction conditions to ensure optimal yields and purity. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve these goals, with recent advancements in catalysis further improving the efficiency of these processes.

From a structural standpoint, the compound exhibits interesting electronic properties due to the electron-withdrawing effects of both bromine and chlorine atoms. These properties make it a valuable tool in the study of electron transfer mechanisms and redox reactions. Recent experiments have demonstrated its potential as an intermediate in the synthesis of conducting polymers, which are widely used in electronics and energy storage devices.

In conclusion, CAS No. 947614-94-0, or 2-(2-bromo-5-chlorophenyl)ethan-1-ol, is a compound with diverse applications and promising research opportunities. Its unique structure and reactivity continue to attract attention from chemists across various disciplines, making it a key player in modern chemical research.

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